[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone

Medicinal chemistry Physicochemical profiling Drug design

[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone (CAS 1436121-89-9) is a dual-fluorinated piperidine-amide research tool compound with molecular formula C₁₇H₁₇F₂N₃O and molecular weight 317.34 Da. It features a 2-fluoroanilino substituent at the piperidine 4-position and a 2-fluoropyridine-4-carbonyl moiety, placing it within the class of N-aryl-4-aminopiperidine amides.

Molecular Formula C17H17F2N3O
Molecular Weight 317.34
CAS No. 1436121-89-9
Cat. No. B2403648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone
CAS1436121-89-9
Molecular FormulaC17H17F2N3O
Molecular Weight317.34
Structural Identifiers
SMILESC1CN(CCC1NC2=CC=CC=C2F)C(=O)C3=CC(=NC=C3)F
InChIInChI=1S/C17H17F2N3O/c18-14-3-1-2-4-15(14)21-13-6-9-22(10-7-13)17(23)12-5-8-20-16(19)11-12/h1-5,8,11,13,21H,6-7,9-10H2
InChIKeyVMMOKNXJQODBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone (CAS 1436121-89-9): Baseline Structural and Procurement Profile


[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone (CAS 1436121-89-9) is a dual-fluorinated piperidine-amide research tool compound with molecular formula C₁₇H₁₇F₂N₃O and molecular weight 317.34 Da [1]. It features a 2-fluoroanilino substituent at the piperidine 4-position and a 2-fluoropyridine-4-carbonyl moiety, placing it within the class of N-aryl-4-aminopiperidine amides [2]. The compound is catalogued by multiple suppliers under identifiers EN300-26591689, CSC028279578, and Z1266817980 [3]. As of ChEMBL 20, no confirmed biological activity has been reported for this exact structure, and it has not been detected in any clinical trials [4]. Its value proposition for scientific procurement lies in its dual-fluorination motif, which imparts a distinct hydrogen-bond donor profile, moderate lipophilicity (XLogP3 = 3.1), and a topological polar surface area of 45.2 Ų — properties that differentiate it from closely related mono-fluorinated or non-fluorinated analogs in exploratory medicinal chemistry and kinase-targeted library design [5].

Why In-Class Piperidine-Amide Analogs Cannot Substitute [4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone Without Experimental Validation


The [4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone scaffold embodies a specific combination of a hydrogen-bond donor (secondary amine N–H at the 4-position) and dual fluorine substitution on both aromatic rings — a profile that cannot be replicated by analogs lacking either feature [1]. Substitution with the closest commercially available analog, (2-fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone (CAS 1491672-98-0), eliminates the hydrogen-bond donor entirely (0 vs. 1 HBD) and replaces the 2-fluoroanilino group with a trifluoromethyl substituent, altering LogP from ~3.1 to ~2.64 and reducing hydrogen-bond acceptor count from 5 to 2 . Even subtle positional isomerism (e.g., moving fluorine from pyridine 2-position to 3-position as in CAS 1466924-29-7) removes both the anilino HBD and the specific electronic effects of ortho-fluorination on the pyridine ring . The SEA (Similarity Ensemble Approach) prediction from ChEMBL 20 identifies PDE4B (cAMP-specific 3',5'-cyclic phosphodiesterase 4B) as the top predicted target for this scaffold (P-value = 58, Max Tc = 32), a chemogenomic fingerprint that may shift substantially with any structural modification [2]. Because no direct target engagement data exist for this compound, every substitution decision must be treated as a new chemotype requiring independent profiling; generic interchange based solely on core scaffold similarity carries a high risk of divergent activity, selectivity, and physicochemical behavior [2][3].

Quantitative Comparative Evidence: [4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone vs. Closest Analogs


Hydrogen-Bond Donor Count: A Binary Differentiator vs. Trifluoromethyl Analog

The target compound possesses one hydrogen-bond donor (the secondary amine N–H linking the piperidine ring to the 2-fluorophenyl group), whereas its closest commercially prevalent analog, (2-fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone (CAS 1491672-98-0), has zero hydrogen-bond donors [1]. This difference is critical for target engagement: an HBD can act as a key anchoring point in kinase hinge-binding motifs and influence membrane permeability through modulation of desolvation penalties [2].

Medicinal chemistry Physicochemical profiling Drug design

Lipophilicity (XLogP3) Comparison: Moderate vs. Higher LogP Trifluoromethyl Analog

The target compound's computed XLogP3 is 3.1, placing it within the favorable CNS drug-like range (typically LogP 2–4), while the trifluoromethyl analog (CAS 1491672-98-0) exhibits a lower computed LogP of 2.64 [1]. Although both values are moderate, the ~0.46 LogP unit difference corresponds to an approximately 2.9-fold difference in computed octanol-water partition coefficient, which may influence membrane permeability and non-specific protein binding [2].

Physicochemical profiling ADME prediction CNS drug design

Polar Surface Area and Hydrogen-Bond Acceptor Profile: Multi-Point Binding Potential vs. Simplified Analogs

The target compound has a topological polar surface area (TPSA) of 45.2 Ų with 5 hydrogen-bond acceptor atoms (two fluorine atoms, one carbonyl oxygen, one pyridine nitrogen, and one piperidine nitrogen), compared to the trifluoromethyl analog (CAS 1491672-98-0) which has only 2 HBA atoms and a lower TPSA (estimated ~32–35 Ų based on structural difference) [1]. The additional three HBA sites in the target compound arise from the 2-fluoroanilino moiety, creating a more complex electrostatic surface that can support multi-point target interactions characteristic of kinase ATP-binding site engagement [2].

Pharmacophore design Kinase inhibitor Structure-activity relationship

Fraction sp³ (Fsp3) and Molecular Complexity: Favorable Saturation Profile vs. Aromatic-Heavy Comparators

The target compound has a fraction sp³ (Fsp3) of 0.29, derived from a piperidine ring contributing six sp³ carbons out of 17 heavy atoms [1]. This represents a higher degree of saturation compared to fully aromatic N-aryl piperazine carboxamide isomers sharing the same molecular formula (C₁₇H₁₇F₂N₃O), such as N-(3-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide, which have Fsp3 ≈ 0.12–0.18 [2]. Higher Fsp3 values correlate with improved clinical success rates in drug development, lower promiscuity, and enhanced aqueous solubility, making this compound a more attractive lead-like scaffold [3].

Molecular complexity Lead-likeness Fraction sp3

Chemogenomic Target Prediction: PDE4B as Top SEA Hit Differentiates This Scaffold from Generic Piperidine Amides

The Similarity Ensemble Approach (SEA) based on ChEMBL 20 identifies cAMP-specific 3',5'-cyclic phosphodiesterase 4B (PDE4B) as the highest-scoring predicted target for this compound, with a P-value of 58 and maximum Tanimoto coefficient (Max Tc) of 32 [1]. This prediction is specific to the dual-fluorinated 4-anilinopiperidine amide chemotype and would not apply to analogs lacking the 2-fluoroanilino HBD motif (e.g., CAS 1491672-98-0) or those with different fluorine substitution patterns (e.g., CAS 1466924-29-7), which would generate distinct SEA fingerprints [2]. PDE4B is a validated therapeutic target in inflammatory diseases (COPD, psoriasis) and CNS disorders, providing a rational starting point for phenotypic screening campaigns [3].

Chemogenomics Target prediction Kinase selectivity

Supplier Availability and Multi-Vendor Sourcing: Risk Mitigation Through Redundant Catalog Numbers

The target compound is simultaneously catalogued under at least six distinct identifiers across multiple independent suppliers: EN300-26591689 (Enamine), CSC028279578 and CSCR01661243000 (ChemSpace), PB1266895448, Z1266817980, and AKOS016940965 [1]. In contrast, the closest analog CAS 1491672-98-0 is primarily listed through fewer channels (Leyan, MolCore, AKSci) and the des-fluoro analog CAS 1466924-29-7 has even more limited vendor coverage . Multi-vendor availability reduces single-supplier dependency risk and enables competitive pricing for bulk procurement in library synthesis programs [2].

Chemical procurement Supply chain Research tool compounds

Recommended Application Scenarios for [4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone Based on Quantitative Evidence


Scaffold for PDE4B-Targeted Fragment-Based Drug Discovery (FBDD)

The SEA chemogenomic prediction ranking PDE4B as the top target (P-value 58) [1] positions this compound as a rational entry point for PDE4B-focused fragment-based screening. Its moderate molecular weight (317 Da), Fsp3 of 0.29, and TPSA of 45.2 Ų place it within fragment-like property space while offering sufficient complexity for initial SAR exploration. Researchers pursuing PDE4B inhibitors for inflammatory or CNS indications should prioritize this scaffold over simpler piperidine amides lacking the 2-fluoroanilino HBD, which may be critical for PDE4B active-site hydrogen bonding [2].

Kinase Library Design Requiring Hydrogen-Bond Donor Pharmacophores

The single hydrogen-bond donor (secondary amine N–H) distinguishes this compound from the zero-HBD trifluoromethyl analog (CAS 1491672-98-0) [1]. In kinase drug discovery, the hinge-binding region of the ATP pocket frequently engages ligand HBD groups through backbone carbonyl interactions. This compound can serve as a core scaffold for kinase-focused combinatorial libraries where HBD-dependent hinge binding is a design requirement. Procurement of CAS 1491672-98-0 instead would forfeit this critical pharmacophoric feature [2].

CNS-Penetrant Lead Optimization with Dual Fluorination Strategy

With XLogP3 of 3.1 [1] and a TPSA below the 60 Ų threshold associated with blood-brain barrier penetration [2], this compound resides within favorable CNS drug-like chemical space. The dual-fluorination motif (ortho-fluoro on pyridine and ortho-fluoro on aniline) is a well-precedented strategy for reducing oxidative metabolism at both aromatic rings — a key consideration for CNS candidates requiring extended half-lives. When compared to non-fluorinated or mono-fluorinated piperidine amides, this scaffold offers a superior starting point for CNS lead optimization programs that balance metabolic stability with target engagement .

Exploratory Chemical Biology Tool for Dual-Fluorinated Pharmacophore Hypothesis Testing

Given the absence of confirmed bioactivity data [1], this compound's primary immediate value is as a chemical probe for hypothesis-driven target identification. Its distinct combination of 5 HBA sites, 1 HBD, moderate LogP, and Fsp3 of 0.29 [2] makes it suitable for chemoproteomic profiling or cellular thermal shift assay (CETSA)-based target deconvolution. Researchers comparing this scaffold head-to-head against the trifluoromethyl analog (CAS 1491672-98-0, 2 HBA, 0 HBD) can directly test whether the 2-fluoroanilino HBD motif confers differential target engagement or selectivity — a controlled experiment enabled by the availability of both compounds from commercial sources .

Quote Request

Request a Quote for [4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.